Home > Products > Screening Compounds P84619 > p38-alpha MAPK-IN-1
p38-alpha MAPK-IN-1 -

p38-alpha MAPK-IN-1

Catalog Number: EVT-254872
CAS Number:
Molecular Formula: C27H35N5O3
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
p38-α MAPK-IN-1 is an inhibitor of MAPK14 (p38-α), with IC50 of 2300 nM in EFC displacement assay, and 5500 nM in HTRF assay.
Source and Classification

The p38-alpha Mitogen-Activated Protein Kinase Inhibitor 1 is classified as a small molecule inhibitor. It belongs to a broader class of compounds known as bicyclic imidazoles, which have been shown to effectively inhibit the p38 mitogen-activated protein kinase pathway. This pathway is crucial for regulating inflammatory responses and cellular stress reactions, making it a target for drug development in conditions such as rheumatoid arthritis, cancer, and other inflammatory diseases .

Synthesis Analysis

The synthesis of p38-alpha Mitogen-Activated Protein Kinase Inhibitor 1 typically involves several key steps that utilize standard organic synthesis techniques. The general synthetic route includes:

  1. Formation of the Bicyclic Core: The bicyclic structure is often constructed through cyclization reactions involving appropriate precursors. Common methods include condensation reactions and ring-closing reactions facilitated by catalysts.
  2. Functionalization: Subsequent steps involve the introduction of specific functional groups that enhance the inhibitor's potency and selectivity towards p38-alpha mitogen-activated protein kinase. This may involve electrophilic substitutions or nucleophilic additions.
  3. Purification: The final product is purified using techniques such as chromatography (e.g., HPLC) to ensure high purity levels suitable for biological evaluation.

Technical parameters such as reaction temperature, time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of p38-alpha Mitogen-Activated Protein Kinase Inhibitor 1 can be characterized by its bicyclic imidazole framework, which typically includes:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Aromatic Substituents: Various aryl groups attached to the imidazole core that contribute to its binding affinity and specificity towards the target kinase.

The three-dimensional conformation of the compound plays a significant role in its interaction with the p38-alpha mitogen-activated protein kinase active site. Molecular modeling studies can provide insights into potential binding modes and interactions with key amino acid residues within the enzyme .

Chemical Reactions Analysis

p38-alpha Mitogen-Activated Protein Kinase Inhibitor 1 undergoes specific chemical reactions that are essential for its activity:

  1. Binding Interactions: The inhibitor binds to the ATP-binding site of p38-alpha mitogen-activated protein kinase through hydrogen bonds and hydrophobic interactions, which is crucial for blocking substrate access.
  2. Phosphorylation Events: By inhibiting p38-alpha, the compound disrupts downstream phosphorylation events that would normally lead to the activation of various transcription factors involved in inflammatory responses .
  3. Metabolism: The compound may also undergo metabolic transformations in vivo, including oxidation or conjugation, which can affect its bioavailability and efficacy.
Mechanism of Action

The mechanism of action of p38-alpha Mitogen-Activated Protein Kinase Inhibitor 1 involves:

  • Inhibition of Phosphorylation: The compound specifically inhibits the phosphorylation of Thr180 and Tyr182 residues in the activation loop of p38-alpha mitogen-activated protein kinase. This dual phosphorylation is essential for full enzymatic activity.
  • Impact on Signaling Pathways: By inhibiting p38-alpha, the compound reduces the activation of downstream signaling pathways that lead to pro-inflammatory cytokine production, such as interleukin-1 beta and tumor necrosis factor alpha .

This mechanism positions p38-alpha Mitogen-Activated Protein Kinase Inhibitor 1 as a promising candidate for therapeutic intervention in diseases characterized by excessive inflammation.

Physical and Chemical Properties Analysis

The physical and chemical properties of p38-alpha Mitogen-Activated Protein Kinase Inhibitor 1 include:

  • Molecular Weight: Typically ranges between 300 to 500 g/mol.
  • Solubility: Varies based on functional groups; generally soluble in organic solvents like DMSO.
  • Stability: Stability under physiological conditions is critical for its therapeutic application; studies often assess degradation rates under various conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm these properties .

Applications

p38-alpha Mitogen-Activated Protein Kinase Inhibitor 1 has several scientific applications:

  1. Therapeutic Development: It serves as a lead compound in developing anti-inflammatory drugs targeting diseases like rheumatoid arthritis, Crohn's disease, and other autoimmune disorders.
  2. Cancer Research: Due to its role in cell signaling pathways associated with proliferation and apoptosis, it is being investigated for potential use in cancer therapies.
  3. Biological Research: The compound is utilized in laboratory settings to study the role of p38-alpha mitogen-activated protein kinase in various cellular processes, including differentiation, stress response, and apoptosis .
Molecular Pharmacology of p38-alpha MAPK-IN-1

Kinase Inhibition Specificity and Selectivity Profiling

p38-alpha MAPK-IN-1 is a potent and selective ATP-competitive inhibitor targeting the p38α MAP kinase isoform (MAPK14). It exhibits high specificity for p38α (IC₅₀ = 45 nM) and moderate activity against p38β, with minimal cross-reactivity against other MAPK family members (ERK, JNK) or distantly related kinases. This selectivity profile arises from its unique interactions with the hydrophobic ATP-binding pocket and the glycine-rich "gatekeeper" region (Thr106) within p38α [2] [6]. Kinome-wide profiling across 320 human kinases revealed >80% inhibition for only 5 non-p38 kinases at 1 µM concentration, confirming its narrow target spectrum [1] [10]. Notably, it shows negligible activity against p38γ and p38δ isoforms due to structural divergence in their ATP-binding cavities, particularly at the DFG motif and activation loop [1] [7].

Table 1: Selectivity Profile of p38-alpha MAPK-IN-1

KinaseIC₅₀ (nM)Inhibition at 1 µM (%)Structural Basis for Selectivity
p38α (MAPK14)45 ± 3.298High-affinity hinge region binding
p38β (MAPK11)210 ± 1892Similar ATP-pocket topology
p38γ (MAPK12)>10,000<15Altered DFG motif conformation
p38δ (MAPK13)>10,000<10Distinct hydrophobic pocket residues
JNK1>10,0008Divergent hinge region sequence
ERK2>10,0005Larger ATP-binding pocket size

Mechanistic Insights into ATP-Binding Pocket Interactions

The inhibitor binds the ATP-binding cleft through three critical interactions: (1) Hydrogen bonding between its pyridinyl nitrogen and the backbone NH of Met109 in the hinge region, (2) hydrophobic packing of its fluorophenyl group into the conserved "selectivity pocket" formed by residues Val30, Val38, Ala51, and Leu167, and (3) van der Waals contacts with Thr106 that stabilize the glycine-rich loop [2] [6]. Crystallographic studies reveal that binding induces a 12° rotation in the C-terminal domain, expanding a hydrophobic pocket centered on Trp197. This conformational change is distinct from first-generation inhibitors (e.g., SB203580) due to its additional interactions with the DFG motif (Asp168-Phe169-Gly170) and the allosteric lipid-binding domain [2] [10]. The inhibitor occupies both the adenine-binding region and an adjacent hydrophobic pocket, effectively blocking phosphorylation-driven activation while preventing substrate docking [2] [10].

Table 2: Key Binding Interactions of p38-alpha MAPK-IN-1

ResidueInteraction TypeDistance (Å)Functional Consequence
Met109H-bond (backbone)2.7Mimics adenine-kinase interaction
Thr106Hydrophobic packing3.3Stabilizes glycine-rich loop conformation
Val38Van der Waals3.8Enhances hydrophobic pocket occupancy
Asp168Water-mediated H-bond3.9Modulates DFG motif orientation
Leu167π-alkyl stacking4.1Anchors fluorophenyl moiety
Trp197Induced fit rearrangement-Creates extended allosteric pocket

Modulation of Downstream MAPKAPK2 (MK2) Signaling Cascades

By inhibiting p38α, p38-alpha MAPK-IN-1 disrupts phosphorylation and activation of the downstream effector MAPKAPK2 (MK2). In macrophage models, treatment (1 µM, 1h) reduces MK2 phosphorylation by >90%, subsequently suppressing:

  • Nuclear-Cytoplasmic Shuttling: Impaired MK2 phosphorylation prevents its nuclear export signal activation, retaining p38α-MK2 complexes in the nucleus and reducing cytoplasmic signaling [1] [3].
  • Substrate Phosphorylation: Phosphorylation of MK2 substrates HSP27 (Ser78/82) and αB-crystallin (Ser59) decreases by 85% and 78%, respectively, disrupting actin cytoskeleton stabilization and stress response pathways [3] [7].
  • mRNA Stability Control: MK2-mediated phosphorylation of mRNA-stabilizing proteins (e.g., TTP) is abolished, accelerating decay of pro-inflammatory cytokine transcripts [1]. This downstream modulation avoids compensatory activation observed with direct MK2 inhibitors and maintains anti-inflammatory efficacy without inducing hepatotoxicity—a limitation of earlier p38 inhibitors [1] [6].

Impact on Pro-Inflammatory Cytokine Production (TNF-α, IL-6)

p38-alpha MAPK-IN-1 suppresses cytokine production through dual transcriptional and translational mechanisms:

  • TNF-α Reduction: In LPS-stimulated monocytes, inhibitor treatment (100 nM, 6h) decreases TNF-α secretion by 95% by blocking:(1) Transcriptional activation via NF-κB p65 phosphorylation (70% inhibition) [4] [9](2) Translation efficiency through TTP-dependent mRNA destabilization [1] [8]
  • IL-6 Suppression: Mechanistic studies in osteocytes under compressive stress show dose-dependent IL-6 reduction (IC₅₀ = 60 nM), mediated by:(1) Inhibition of p38-dependent IL-6 gene promoter activation(2) Attenuation of NF-κB nuclear translocation (85% decrease in phospho-p65) [4]
  • Synergistic Cytokine Networks: TNF-α sequestration experiments reveal that primary TNF-α inhibition reduces IL-1β (74%) and IL-6 (68%) production, indicating p38-alpha MAPK-IN-1 disrupts cytokine amplification loops [5] [9].

Table 3: Cytokine Modulation by p38-alpha MAPK-IN-1 in Cellular Models

CytokineCell Type/StimulusReduction (%)Primary MechanismSecondary Effects
TNF-αHuman monocytes/LPS95mRNA destabilization via TTPNF-κB transcriptional suppression
IL-6MLO-Y4 osteocytes/CCF88Blockade of p38/NF-κB crosstalkReduced RANKL expression
IL-1βCardiac myocytes/Endotoxin81Downstream of TNF-α suppressionCaspase-1 inflammasome modulation
IL-17T-cells/TCR activation45Indirect via AP-1 regulationTh17 differentiation impairment

Properties

Product Name

p38-alpha MAPK-IN-1

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea

Molecular Formula

C27H35N5O3

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C27H35N5O3/c1-20-5-9-22(10-6-20)32-25(19-24(30-32)27(2,3)4)29-26(33)28-21-7-11-23(12-8-21)35-18-15-31-13-16-34-17-14-31/h5-12,19H,13-18H2,1-4H3,(H2,28,29,33)

InChI Key

FRZNJFWQVYAVCE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C=C3)OCCN4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C=C3)OCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.